Product packaging for 1-(4-Bromo-phenyl)-3-methyl-piperidine(Cat. No.:)

1-(4-Bromo-phenyl)-3-methyl-piperidine

Cat. No.: B8524701
M. Wt: 254.17 g/mol
InChI Key: GBFUJWXQZRMJGP-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Chemistry

The history of piperidine chemistry dates back to the mid-19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained the compound by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org The name "piperidine" is derived from the Latin word for pepper, Piper. wikipedia.orgwiktionary.org

Piperidine and its derivatives are found in numerous natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org Industrially, piperidine is primarily produced through the hydrogenation of pyridine (B92270), a process that remains a key method for synthesizing the piperidine core. wikipedia.orgcdnsciencepub.com Early research focused on understanding the structure and basicity of piperidine, which laid the foundation for the synthesis of a vast array of its derivatives, including the N-arylpiperidines.

Structural Features and Chemical Versatility of N-Arylpiperidines

The structure of N-Arylpiperidines is defined by two key components: the saturated six-membered piperidine ring and the aromatic aryl group attached to the nitrogen atom.

Piperidine Ring: This heterocyclic amine consists of five methylene (B1212753) bridges (–CH2–) and one amine bridge (–NH–) in its parent form. wikipedia.org Similar to cyclohexane, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org The nitrogen atom imparts basic properties to the molecule and serves as a key site for chemical modification.

N-Aryl Group: The attachment of an aryl group directly to the piperidine nitrogen significantly influences the compound's electronic properties, lipophilicity, and steric profile. This direct C-N bond is crucial for the biological activity observed in many N-arylpiperidine-containing drugs.

The chemical versatility of N-Arylpiperidines is substantial. They are valuable intermediates in organic synthesis. acs.org Key synthetic routes to N-Arylpiperidines include metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, which form the bond between the piperidine nitrogen and an aryl halide. tandfonline.comacs.org Other strategies involve the de novo synthesis from acyclic precursors or the reduction of corresponding N-arylpyridinium salts. acs.orgnih.gov The ability to functionalize both the aryl ring and the piperidine scaffold allows for the creation of large libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery. chemistryviews.org

Overview of Research Trajectories for the Chemical Compound

While broad research exists for the N-arylpiperidine class, dedicated studies on 1-(4-Bromo-phenyl)-3-methyl-piperidine are not extensively documented in publicly available literature. However, an analysis of its structure allows for a clear overview of its physicochemical properties and logical research trajectories.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
AppearanceExpected to be a solid or oil
SolubilityLikely soluble in organic solvents, poorly soluble in water
ChiralityContains a stereocenter at the 3-position of the piperidine ring

Synthesis and Potential Research Applications:

The synthesis of this compound would likely follow established methods for N-arylation, such as the palladium-catalyzed coupling of 3-methylpiperidine (B147322) with 1,4-dibromobenzene (B42075) or a similar aryl halide.

The research potential of this specific compound is significant due to its distinct structural features:

The 4-Bromophenyl Moiety: The bromine atom on the phenyl ring is a highly versatile functional group in organic synthesis. It serves as a key handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide range of substituents at this position, enabling the generation of a library of analogues for biological screening.

The 3-Methylpiperidine Moiety: The methyl group at the 3-position introduces a chiral center, meaning the compound can exist as two distinct enantiomers. In pharmaceutical research, it is common for one enantiomer of a chiral drug to be significantly more active or have a different biological profile than the other. rsc.org Therefore, research could focus on the stereoselective synthesis of each enantiomer and the evaluation of their individual biological activities. The methyl group also adds steric bulk, which can influence how the molecule binds to biological targets.

Given the prevalence of the N-arylpiperidine scaffold in neuropharmacology, a primary research trajectory for this compound would be its evaluation as a modulator of central nervous system targets, such as receptors and transporters. Its utility as a synthetic intermediate for more complex molecules in medicinal and materials chemistry also represents a valuable avenue for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrN B8524701 1-(4-Bromo-phenyl)-3-methyl-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylpiperidine

InChI

InChI=1S/C12H16BrN/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3

InChI Key

GBFUJWXQZRMJGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromo Phenyl 3 Methyl Piperidine

Direct Synthesis Approaches

Direct synthesis involves the creation of the C-N bond between the 3-methylpiperidine (B147322) ring and a 4-bromophenyl source in a single key step. Transition metal-catalyzed cross-coupling reactions are the most prominent methods in this category, though other strategies can also be considered.

N-arylation strategies are powerful tools in organic synthesis for forming C-N bonds, a common structural motif in pharmaceuticals and other functional materials. For the synthesis of 1-(4-bromo-phenyl)-3-methyl-piperidine, this involves coupling 3-methylpiperidine with a 1,4-dihalogenated benzene derivative.

Transition metal catalysis provides the most efficient and versatile routes for N-arylation. The Buchwald-Hartwig and Ullmann reactions are cornerstone methods for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a preferred method for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, the reaction would couple 3-methylpiperidine with an aryl halide like 1,4-dibromobenzene (B42075). The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine (B1218219) ligands being commonly employed. amazonaws.comacsgcipr.org

ComponentExamplesPurpose
Aryl Halide 1,4-dibromobenzene, 1-bromo-4-iodobenzeneProvides the 4-bromophenyl group.
Amine 3-methylpiperidineThe nucleophile that forms the piperidine (B6355638) ring structure.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃The active metal center for the cross-coupling cycle.
Ligand XantPhos, P(t-Bu)₃, BINAPStabilizes the palladium center and facilitates key steps in the catalytic cycle. libretexts.org
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine nucleophile by deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvent to facilitate the reaction. libretexts.org

The Ullmann reaction , one of the earliest methods for C-N bond formation, utilizes a copper catalyst. nih.gov The classic Ullmann condensation typically requires harsh reaction conditions, such as high temperatures (often >200°C), and stoichiometric amounts of copper. nih.govorganic-chemistry.org Modern variations have been developed that use ligands to facilitate the reaction under milder conditions. nih.gov The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org This methodology provides a valuable, often more economical, alternative to palladium-catalyzed systems. acsgcipr.org

ComponentExamplesPurpose
Aryl Halide 1,4-dibromobenzene, 1-bromo-4-iodobenzeneProvides the 4-bromophenyl group.
Amine 3-methylpiperidineThe nucleophile that forms the piperidine ring structure.
Copper Catalyst CuI, Cu₂O, CuO, Cu powderThe active metal catalyst for the coupling. nih.gov
Ligand Picolinic acid, 1,10-phenanthroline, L-prolineAccelerates the reaction and allows for milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the amine nucleophile.
Solvent DMF, DMSO, Pyridine (B92270)High-boiling point, polar aprotic solvent.

Nucleophilic Aromatic Substitution (SNAr) is another pathway to form C-N bonds. The canonical SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.comlibretexts.org This mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.com

Aryl halides lacking such activating groups, like 1,4-dibromobenzene, are generally unreactive towards standard SNAr conditions. acsgcipr.org However, the reaction can sometimes be forced under extreme conditions, such as high temperatures and the use of very strong bases. chemistrysteps.com For instance, a patented method for the synthesis of the related 1-(4-bromophenyl)piperidine involves an initial nucleophilic substitution of bromobenzene with piperidine using a strong base like potassium tert-butoxide at high temperatures (150-180 °C) before a subsequent bromination step. google.com This initial C-N bond formation proceeds without a transition metal catalyst and can be classified as a form of SNAr under forcing conditions.

An alternative synthetic route involves first constructing the N-aryl piperidine core and then introducing the bromine atom onto the aromatic ring. This two-step approach begins with the synthesis of 1-phenyl-3-methyl-piperidine, followed by a regioselective electrophilic aromatic bromination.

In the bromination of 1-phenyl-3-methyl-piperidine, the piperidine substituent acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution. The primary challenge is to selectively introduce the bromine atom at the para-position to yield the desired this compound, while minimizing the formation of the ortho-substituted isomer.

The steric bulk of the piperidine ring can inherently provide some degree of selectivity by hindering the approach of the electrophile to the ortho positions. To further enhance para-selectivity, specific reagents and conditions can be employed. Methodologies developed for the para-selective bromination of other activated aromatic compounds, such as phenols and anilines, can be adapted. For example, the use of N-bromosuccinimide (NBS) in conjunction with silica gel has been reported as a good brominating system for regioselective reactions. nih.govresearchgate.net Similarly, certain catalyst systems or bulky brominating agents can favor substitution at the less sterically encumbered para position. nih.gov

The electrophilic bromination of an activated aromatic ring like 1-phenyl-3-methyl-piperidine can be accomplished using a variety of reagent systems. commonorganicchemistry.com The choice of reagent can influence the reaction's selectivity and efficiency.

ReagentDescriptionTypical Conditions
N-Bromosuccinimide (NBS) A crystalline solid that is a convenient and safer source of electrophilic bromine compared to liquid Br₂. manac-inc.co.jp It is widely used for the bromination of activated aromatic rings. commonorganicchemistry.comOften used in polar aprotic solvents like acetonitrile (B52724) (MeCN) or dichloromethane (CH₂Cl₂). The reaction can be performed at room temperature or with gentle heating. google.comnih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Another stable, crystalline source of electrophilic bromine, serving as an alternative to NBS. google.comSimilar conditions to NBS, typically in an organic solvent. google.com
Molecular Bromine (Br₂) The elemental form of bromine, a powerful brominating agent. Its use often requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for less activated rings, but may not be necessary for highly activated substrates.Due to its corrosive and toxic nature, it is often replaced by solid N-bromo compounds. Reactions are typically run in halogenated solvents.
Tetraalkylammonium tribromides These reagents are known to be highly para-selective for the bromination of certain activated substrates like phenols. nih.govThe specific conditions would depend on the substrate and the chosen tribromide salt.

A patented process for the analogous 1-(4-bromophenyl)piperidine employs NBS or DBDMH in an organic solvent like acetonitrile or dichloromethane to successfully brominate the N-phenylpiperidine precursor, demonstrating the industrial applicability of this strategy. google.com

Bromination of Precursor Piperidine Derivatives

Ring-Forming Reactions for Substituted Piperidine Systems

The construction of the core piperidine scaffold is a foundational aspect of synthesizing the target molecule. Various strategies have been developed to create substituted piperidine rings, which can then be arylated, or are formed with the N-aryl group already in place.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. In this approach, a linear precursor containing a nitrogen atom and a reactive functional group at appropriate positions is induced to cyclize, forming the C-N or C-C bond that closes the six-membered ring. nih.gov For a 3-methyl-substituted piperidine, the starting acyclic substrate would need to be designed to ensure the correct placement of the methyl group upon cyclization.

Common methods for intramolecular cyclization leading to piperidines include:

Reductive Amination: An amino group can react with a carbonyl group (aldehyde or ketone) located five carbons away, forming a cyclic imine intermediate that is subsequently reduced to the piperidine.

N-Tethered Radical Cyclization: Radical-mediated reactions can initiate the cyclization of an unsaturated amine precursor. For instance, a radical generated on a tether attached to the nitrogen can add across a double bond to form the ring. nih.gov

Transition Metal-Catalyzed Cyclization: Catalysts, often based on palladium, rhodium, or gold, can facilitate the cyclization of amino-alkenes or amino-alkynes. nih.govorganic-chemistry.org For example, a gold-catalyzed cyclization of an N-homopropargyl amide can produce a cyclic intermediate that, upon reduction, yields the piperidine scaffold. nih.gov

These cyclization strategies offer a high degree of control over the substitution pattern of the resulting piperidine ring. Once the 3-methylpiperidine ring is formed, N-arylation with a 4-bromophenyl source would be required to complete the synthesis of the target compound.

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of N-arylpiperidine synthesis, it can be employed in several ways, including the direct reaction of a pre-formed piperidine with an aryl component or through the reduction of pyridinium salt precursors.

A robust method for synthesizing N-arylpiperidines involves the reduction of N-arylpyridinium salts. acs.orgacs.org These salts can be prepared from the corresponding pyridine and an aniline derivative. For the synthesis of this compound, this would involve 3-methylpyridine and 4-bromoaniline.

The general process involves two key steps:

Pyridinium Salt Formation: A substituted pyridine is activated, often via Zincke chemistry, and then reacted with an aniline to form an N-arylpyridinium salt. nih.govchemrxiv.org

Reduction: The resulting pyridinium salt is reduced to the corresponding piperidine. This can be achieved through various methods, including catalytic hydrogenation. chemrxiv.org

A recently developed rhodium-catalyzed transfer hydrogenation process offers an alternative route. acs.orgfigshare.comnih.gov In this "reductive transamination," a pyridinium salt is reduced by a hydride source (e.g., HCOOH) to a dihydropyridine intermediate. This intermediate is then hydrolyzed and undergoes a subsequent reductive amination with an exogenous amine, such as 4-bromoaniline, to yield the final N-arylpiperidine. acs.orgnih.gov This method expands the toolkit for dearomatization and skeletal editing of pyridine derivatives. figshare.comnih.gov

Reactants Intermediate Product Key Methodologies
3-Methylpyridine1-(4-Bromophenyl)-3-methylpyridinium salt1-(4-Bromophenyl)-3-methyl-piperidineCatalytic Hydrogenation, Rh-catalyzed Transfer Hydrogenation
4-Bromoaniline

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. taylorfrancis.combohrium.com MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. bohrium.comresearchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comresearchgate.netacs.orgtandfonline.com A common approach is a pseudo-five-component reaction involving an aromatic aldehyde, an aniline, and a β-ketoester. bohrium.comresearchgate.net This type of reaction, often catalyzed by an acid or a Lewis acid, proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and Mannich reaction, to construct the piperidine ring.

For the target molecule, a hypothetical MCR could involve 4-bromoaniline, an aldehyde, and a β-ketoester bearing a methyl group at the appropriate position to yield the 3-methyl-substituted piperidine core directly functionalized with the N-(4-bromophenyl) group. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of these reactions. taylorfrancis.com

Reaction Type Typical Components Potential for Target Compound Advantages
Pseudo Five-Component ReactionAromatic Aldehyde, Aniline, β-KetoesterUse of 4-bromoaniline and a suitably substituted ketoester.High efficiency, molecular diversity, atom economy.
One-pot Domino Reactionβ-Ketoester, Aromatic Aldehyde, Aromatic AmineA TMSI-catalyzed variant could be employed. bohrium.comMild reaction conditions, simple operation.

A sophisticated and general strategy for accessing N-arylpiperidines utilizes a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. acs.orgnih.gov This method allows for significant variation of both the substituents on the piperidine ring and the N-aryl group. chemrxiv.orgchemrxiv.org

The process begins with the reaction of a pyridine (e.g., 3-methylpyridine) with 2,4-dinitrochlorobenzene to form a Zincke salt. This salt is then opened by a primary amine to yield a Zincke imine. This ring-opened intermediate can then react with a different amine, in this case, 4-bromoaniline, in the presence of an acid to undergo a condensation and cyclization sequence, forming a new N-(4-bromophenyl)-3-methylpyridinium salt. chemrxiv.org This newly formed pyridinium salt is then reduced, typically via hydrogenation, to afford the final this compound product. acs.orgresearchgate.net This strategy is highly modular and suitable for creating libraries of related compounds for structure-activity relationship studies. nih.govchemrxiv.org

Step Description Reagents for Target Compound
1. Ring Opening 3-Methylpyridine is activated and its ring is opened.3-Methylpyridine, 2,4-dinitrochlorobenzene, primary amine.
2. Ring Closing The resulting Zincke imine intermediate reacts with 4-bromoaniline.Zincke imine, 4-bromoaniline, Acetic Acid.
3. Reduction The newly formed pyridinium salt is reduced to the piperidine.N-(4-bromophenyl)-3-methylpyridinium salt, H₂, Catalyst (e.g., Pd/C).

Reductive Amination Protocols for N-Arylpiperidine Synthesis

Catalytic and Stereoselective Synthetic Pathways

Given that this compound contains a stereocenter at the C3 position, developing catalytic and stereoselective synthetic routes is of high importance. Such methods aim to control the three-dimensional arrangement of the methyl group, yielding enantiomerically enriched or pure products.

A prominent strategy involves the asymmetric functionalization of pyridine or its partially reduced derivatives. snnu.edu.cnacs.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.orgacs.org This process involves a three-step sequence:

Partial reduction of pyridine to a dihydropyridine derivative.

Rh-catalyzed asymmetric carbometalation of the dihydropyridine with an organoboron reagent.

A final reduction of the resulting tetrahydropyridine to the piperidine.

This approach provides access to a wide variety of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org While this method directly installs a substituent at the 3-position, adapting it for a 3-methyl group and subsequent N-arylation would be a viable stereoselective pathway.

Other stereoselective methods include intramolecular cyclizations of chiral precursors, where the stereochemistry is set in the acyclic starting material, or diastereoselective multi-component reactions that favor the formation of one diastereomer over others. nih.gov

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridine rings to produce enantiomerically enriched piperidines is a powerful yet challenging transformation due to the aromatic stability of the pyridine core and potential catalyst inhibition. dicp.ac.cnunimi.it Strategies often involve the activation of the pyridine ring by converting it into a pyridinium salt, which lowers the resonance energy and prevents the nitrogen atom from deactivating the metal catalyst. unimi.itresearchgate.net

Iridium- and rhodium-based catalysts featuring chiral phosphine ligands are commonly employed for this purpose. For 3-substituted pyridines, achieving high enantioselectivity has proven particularly difficult. unimi.it However, recent advancements have demonstrated that using an Iridium catalyst in conjunction with a chiral ligand can effectively hydrogenate 2-substituted pyridinium salts with high enantioselectivity. dicp.ac.cn While direct examples for 3-methylpyridine are less common, the principles can be extended. A notable development is the use of an organic base in the rhodium-catalyzed hydrogenation of N-benzylated 3-substituted pyridinium salts, which has been shown to yield piperidines with enantiomeric excesses (ee) up to 90%. unimi.it

The general approach involves the hydrogenation of a suitable 3-methylpyridine precursor, followed by N-arylation with a 4-bromophenyl source to yield the final product.

Table 1: Asymmetric Hydrogenation of Substituted Pyridinium Salts

Pyridine SubstrateCatalyst SystemConditionsYieldEnantiomeric Excess (ee)Reference
N-Benzyl-3-phenylpyridinium bromideRh-JosiPhos / Et3NH2, SolventHighup to 90% unimi.it
2-Substituted Pyridinium Salts[Ir(cod)Cl]2 / Chiral DiphosphineH2 (600 psi), 28°C, 20-24 hHighHigh dicp.ac.cnresearchgate.net

Diastereoselective Synthesis of 3-Methylpiperidine Derivatives

Diastereoselective methods provide control over the relative stereochemistry of substituents on the piperidine ring, enabling the selective synthesis of cis or trans isomers.

Synthesis of cis-3-Methylpiperidine Derivatives: The catalytic hydrogenation of disubstituted pyridines is a primary method for accessing cis-configured piperidines. This diastereoselectivity arises from the catalyst directing the addition of hydrogen from the less sterically hindered face of the pyridine ring as it adsorbs onto the catalyst surface. For example, the hydrogenation of methyl 3-methylpicolinate using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) generally yields the corresponding cis-piperidine as the major product. nih.govrsc.orgrsc.org

Synthesis of trans-3-Methylpiperidine Derivatives: To obtain the trans diastereomer, two main strategies are employed: epimerization and directed lithiation-trapping.

Epimerization: The cis isomer, obtained from hydrogenation, can be converted to the more thermodynamically stable trans isomer through base-mediated epimerization. This process involves treating a cis-N-protected pipecolinate ester with a strong base like potassium tert-butoxide, which forms an enolate intermediate that can be protonated to give a mixture favoring the trans product. nih.govrsc.org

Directed Lithiation-Trapping: A more direct route to trans isomers involves the diastereoselective lithiation of an N-Boc protected 3-methylpiperidine. nih.govrsc.org Treatment with sec-butyllithium (s-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) generates a lithiated intermediate. The conformation of the N-Boc group and the equatorial preference of the methyl group direct the deprotonation and subsequent electrophilic trapping to occur trans to the methyl group. rsc.orgclockss.org For instance, lithiation of N-Boc-3-methylpiperidine followed by quenching with CO₂ and subsequent methylation yields the trans-2,5-disubstituted product with high diastereoselectivity (90:10 dr). nih.govrsc.org

Table 2: Comparison of Diastereoselective Methods for 3-Methylpiperidine Derivatives

MethodTypical Starting MaterialKey Reagents/CatalystMajor DiastereomerTypical Diastereomeric Ratio (dr)Reference
Catalytic HydrogenationSubstituted 3-MethylpyridinePd/C or PtO2, H2cisVaries, often favors cis nih.govrsc.org
Epimerizationcis-N-Boc-3-methylpipecolinateKOtBu or LDAtrans50:50 to 95:5 nih.govrsc.org
Directed Lithiation-TrappingN-Boc-3-methylpiperidines-BuLi, TMEDA, then Electrophile (e.g., CO2)trans~90:10 nih.govrsc.org

Continuous Flow Synthesis Modalities for Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. azolifesciences.comresearchgate.netnih.gov These benefits are particularly relevant for energetic reactions like hydrogenation. vapourtec.comu-szeged.hu

For piperidine synthesis, flow reactors, such as packed-bed or tube reactors, can be used to perform catalytic hydrogenations with greater efficiency and safety. u-szeged.huuk-cpi.com Hydrogen can be generated in situ or supplied from a cylinder, and the substrate solution is pumped continuously through a heated cartridge containing a heterogeneous catalyst (e.g., Pd/C, Pt/C, Raney Nickel). u-szeged.hursc.org The small reactor volume minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for excellent temperature control, preventing thermal runaways. azolifesciences.comvapourtec.com

The diastereoselectivity of pyridine hydrogenation has been shown to be dependent on the catalyst, temperature, and pressure, all of which can be precisely controlled in a continuous flow setup. nih.gov By optimizing these parameters, it is possible to fine-tune the reaction outcome. Scalability is achieved not by using larger reactors, but by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the challenges associated with traditional scale-up. researchgate.netvapourtec.com While specific examples detailing the flow synthesis of this compound are not abundant, the established protocols for continuous hydrogenation of pyridines and other heterocycles provide a clear pathway for its development. organic-chemistry.orgmdpi.com

Table 3: Parameters in Continuous Flow Hydrogenation

ParameterDescriptionImpact on Synthesis
Flow RateThe rate at which the reactant solution is pumped through the reactor.Controls residence time; affects conversion and throughput.
TemperatureThe temperature of the catalyst bed/reactor.Affects reaction rate and selectivity; precise control prevents side reactions.
PressureThe pressure of the hydrogen gas supplied to the system.Influences hydrogen concentration in the liquid phase, affecting reaction rate.
CatalystSolid-supported catalyst packed into a cartridge (e.g., Pd/C, PtO2).Determines reactivity and selectivity; can be reused over long periods.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For "1-(4-Bromo-phenyl)-3-methyl-piperidine," these calculations, typically performed using Density Functional Theory (DFT), provide a detailed picture of its electronic landscape. mdpi.com

Geometry Optimization and Electronic Properties: The first step in QM calculations is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following optimization, a range of electronic properties can be calculated. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and stability. | 4-6 eV |

The presence of the electron-withdrawing bromine atom on the phenyl ring and the nitrogen atom in the piperidine (B6355638) ring significantly influences the distribution of electron density across the molecule. nih.gov This, in turn, affects its ability to participate in various chemical reactions and interactions.

Molecular Modeling and Conformational Analysis

The flexibility of the piperidine ring means that "this compound" can exist in several different conformations. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable of these conformations and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, twist-boat conformations can also be present, particularly in N-acylpiperidines. nih.govacs.org For "this compound," the two primary chair conformations are of interest, differing in the axial or equatorial position of the 3-methyl group.

Conformational Preferences: The relative stability of these conformers is determined by steric and electronic factors. Generally, a substituent on a cyclohexane or piperidine ring is more stable in the equatorial position to avoid 1,3-diaxial interactions. nih.gov Therefore, the conformer with the 3-methyl group in the equatorial position is expected to be the most stable. The N-aryl substituent (4-bromophenyl) can also adopt either an axial or equatorial position, with the equatorial position generally being favored.

Table 2: Relative Energies of Piperidine Conformers

Conformer Substituent Positions Relative Energy (kcal/mol)
Chair 1 (most stable) 3-methyl (equatorial), N-aryl (equatorial) 0.0
Chair 2 3-methyl (axial), N-aryl (equatorial) > 1.5

| Twist-Boat | - | ~1.5-3.0 higher than the most stable chair |

Theoretical Ligand-Target Interaction Studies and Binding Site Analysis

To explore the potential therapeutic applications of "this compound," theoretical studies of its interaction with biological targets are conducted. Molecular docking is a primary tool for this purpose, predicting the preferred binding orientation of the molecule within the active site of a protein. nih.gov

Molecular Docking and Interaction Analysis: In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The "this compound" molecule is then computationally placed into the binding site of the protein, and various scoring functions are used to estimate the binding affinity. nih.govjbiochemtech.com

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Halogen Bonds: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.

Binding Site Analysis: The binding site itself is characterized by its shape, size, and the chemical nature of its constituent amino acid residues. For piperidine derivatives, binding sites often contain a combination of hydrophobic pockets and polar regions that can accommodate the different parts of the ligand. tandfonline.com For instance, studies on related phenylpiperidine compounds have shown interactions with key residues in the binding pockets of various receptors. tandfonline.com

Table 3: Common Interacting Residues for Phenylpiperidine Derivatives in Biological Targets

Amino Acid Type of Interaction
Aspartic Acid, Glutamic Acid Ionic, Hydrogen Bonding
Serine, Threonine, Tyrosine Hydrogen Bonding
Tryptophan, Phenylalanine Pi-stacking, Hydrophobic

| Leucine, Isoleucine, Valine | Hydrophobic |

These theoretical interaction studies are invaluable for generating hypotheses about the mechanism of action of "this compound" and for guiding the design of more potent and selective analogs.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 1-(4-Bromo-phenyl)-3-methyl-piperidine, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the bromophenyl ring, the protons of the piperidine (B6355638) ring, and the methyl group protons. Based on data from analogous structures such as 1-(4-bromobenzyl)piperidine (B69257) and 3-methylpiperidine (B147322), the aromatic protons would likely appear as two sets of doublets in the downfield region (approximately δ 6.8-7.4 ppm) due to coupling between adjacent protons on the para-substituted ring. The protons on the piperidine ring would resonate in the upfield region, typically between δ 1.0 and 3.5 ppm, with complex splitting patterns due to diastereotopicity and spin-spin coupling. The methyl group protons at the 3-position would present as a doublet, likely in the δ 0.8-1.2 ppm range, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carbons of the bromophenyl ring, the piperidine ring, and the methyl group. The aromatic carbons would appear in the δ 110-150 ppm region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The piperidine ring carbons are expected to resonate in the upfield region, typically between δ 20-60 ppm. The methyl carbon would be observed at the most upfield region of the spectrum, likely around δ 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to N)6.8 - 7.0115 - 120Doublet
Aromatic CH (ortho to Br)7.2 - 7.4130 - 135Doublet
Aromatic C-N-145 - 150Singlet
Aromatic C-Br-110 - 115Singlet
Piperidine CH₂ (adjacent to N)3.0 - 3.550 - 55Multiplet
Piperidine CH (position 3)1.8 - 2.230 - 35Multiplet
Piperidine CH₂1.5 - 1.925 - 30Multiplet
Methyl CH₃0.9 - 1.115 - 20Doublet

Infrared (IR) and UV-Visible Spectroscopy Methodologies

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. N-arylpiperidines typically exhibit absorption maxima related to the π-π* transitions of the aromatic ring. For this compound, the presence of the bromophenyl group attached to the piperidine nitrogen is expected to result in absorption bands in the ultraviolet region, likely between 200 and 300 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Interactive Data Table: Expected IR and UV-Visible Spectroscopic Data for this compound

Spectroscopic Technique Expected Absorption Functional Group/Transition
Infrared (IR)> 3000 cm⁻¹Aromatic C-H Stretch
Infrared (IR)< 3000 cm⁻¹Aliphatic C-H Stretch
Infrared (IR)1600-1450 cm⁻¹Aromatic C=C Stretch
Infrared (IR)1250-1020 cm⁻¹C-N Stretch (Tertiary Amine)
Infrared (IR)600-500 cm⁻¹C-Br Stretch
UV-Visible~200-300 nmπ-π* Transition

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak (M⁺) corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

The fragmentation of N-phenylpiperidine derivatives in mass spectrometry often involves cleavage of the bonds adjacent to the nitrogen atom. nist.gov A common fragmentation pathway is the alpha-cleavage, leading to the loss of an alkyl radical from the piperidine ring. Another potential fragmentation is the retro-Diels-Alder reaction of the piperidine ring. The bromophenyl group can also undergo fragmentation, including the loss of a bromine radical or HBr.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺ & [M+2]⁺Molecular IonIntact molecule
[M - CH₃]⁺Loss of methyl groupAlpha-cleavage
[M - C₄H₉]⁺Loss of a C₄H₉ radicalCleavage of the piperidine ring
[Br-C₆H₄-N]⁺ fragmentBromophenyl-nitrogen fragmentCleavage of the piperidine ring
[C₆H₄]⁺ fragmentPhenyl cationLoss of Br and piperidine moiety

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound. For this compound, HPLC and SFC are powerful methods for purity assessment and the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. Method development would involve the optimization of several parameters to achieve good resolution and peak shape.

Stationary Phase: A C18 or a phenyl-hexyl column would be appropriate choices. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions. chromforum.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of any impurities with different polarities.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., its λmax) would be the primary mode of detection.

The developed HPLC method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity analysis.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC, such as faster analysis times and reduced solvent consumption. chromatographytoday.com For the separation of chiral compounds or complex mixtures containing isomers, SFC can be particularly effective.

The development of an SFC method for this compound would involve:

Mobile Phase: Supercritical CO₂ mixed with a polar organic modifier, such as methanol (B129727) or ethanol, often with an additive like an amine or an acid to improve peak shape for basic compounds. nih.gov

Stationary Phase: A variety of stationary phases can be used in SFC, including chiral columns for enantiomeric separations or polar columns for achiral separations. The choice of column is critical for achieving the desired selectivity. chromatographytoday.com

Detection: UV detection is common, and SFC is also readily coupled with mass spectrometry (SFC-MS) for enhanced sensitivity and specificity. nih.gov

SFC can be a powerful tool for the analysis of piperidine derivatives, offering orthogonal selectivity to reversed-phase HPLC. nsf.gov

Applications As a Chemical Building Block and Synthetic Intermediate

Precursor in Complex Organic Synthesis

The presence of the aryl bromide in 1-(4-Bromo-phenyl)-3-methyl-piperidine offers a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This has been effectively exploited in the synthesis of biologically active compounds, particularly in the development of ligands for G-protein coupled receptors (GPCRs).

A notable example is its use as a key intermediate in the synthesis of potent antagonists for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). This receptor is a target for developing novel analgesics and other therapeutics. In a patented synthetic route, the chiral (S)-enantiomer of this compound serves as a crucial precursor. It undergoes a nucleophilic aromatic substitution reaction where the bromine atom is displaced by an amine. Specifically, (S)-1-(4-bromophenyl)-3-methylpiperidine is reacted with 4-fluorobenzylamine (B26447) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This reaction couples the piperidine-containing fragment with the benzylamine (B48309) moiety, leading to the formation of a more complex molecular architecture that is central to the antagonist activity at the ORL-1 receptor.

Table 1: Synthesis of an ORL-1 Antagonist Precursor

Reactant A Reactant B Key Reaction Product Scaffold

This synthetic strategy highlights the role of this compound as a pivotal intermediate. The bromine atom provides a specific site for controlled chemical modification, allowing for the systematic elaboration of the molecular structure to achieve desired biological activity.

Scaffold for Novel Chemical Entities and Chemical Library Generation

A scaffold in medicinal chemistry is a core molecular structure upon which various substituents are attached to create a library of related compounds. The this compound structure is an exemplary scaffold for the generation of novel chemical entities, particularly for screening against biological targets. Its inherent structural features—a rigid phenyl ring, a flexible piperidine (B6355638) ring with a chiral center, and a reactive aryl bromide—provide an ideal foundation for creating chemical diversity.

The true power of this scaffold lies in the ability to leverage the aryl bromide for a wide array of transition metal-catalyzed cross-coupling reactions. This enables the generation of large, diverse chemical libraries where the 4-position of the phenyl ring can be systematically varied. For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a vast range of substituents.

Table 2: Potential Library Generation from this compound Scaffold

Reaction Type Coupling Partner Resulting Linkage Potential New Substituents
Suzuki Coupling Boronic acids/esters C-C (Aryl-Aryl) Substituted phenyl, heteroaryl groups
Buchwald-Hartwig Amination Amines C-N (Aryl-Amine) Alkylamines, anilines, heterocycles
Sonogashira Coupling Terminal alkynes C-C (Aryl-Alkyne) Alkyl, aryl, silyl-protected alkynes

By employing these modern synthetic methods in a combinatorial or parallel synthesis fashion, chemists can rapidly generate a library of compounds based on the this compound core. Each compound in the library retains the core scaffold but possesses a unique substituent at the 4-position of the phenyl ring. This systematic variation allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target. For example, after identifying the this compound core as a key pharmacophore for ORL-1 antagonism, a library of derivatives could be synthesized to optimize potency, selectivity, and pharmacokinetic properties. This approach of using a versatile, reactive scaffold is fundamental to modern drug discovery and accelerates the process of identifying lead compounds for new therapeutics.

Future Research Directions in 1 4 Bromo Phenyl 3 Methyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of N-aryl piperidines often rely on palladium-catalyzed cross-coupling reactions, which, while effective, can present challenges related to cost, catalyst recovery, and the use of harsh conditions. unibo.itacs.orgnih.govacs.org Future research will likely focus on developing more sustainable and economically viable synthetic pathways.

A primary objective is the replacement of conventional palladium catalysts with more eco-friendly alternatives. unibo.it The use of palladium nanoparticles (PdNPs) synthesized through biogenic approaches, such as with papaya peel extract, offers a promising green alternative for C-C and C-N coupling reactions. acs.org These methods can operate in greener solvents like water, minimizing the reliance on volatile organic compounds. rsc.orgdntb.gov.ua Further research could adapt these nanocatalyst systems for the N-arylation of 3-methylpiperidine (B147322), aiming for high yields under mild, aerobic conditions.

Another avenue involves designing one-pot or tandem reactions that combine multiple synthetic steps, thereby reducing waste and improving efficiency. nih.gov For instance, a process that integrates the formation of the piperidine (B6355638) ring with subsequent N-arylation without isolating intermediates would represent a significant step forward. Exploring alternatives to boronic acids in coupling reactions, such as direct C-H activation strategies on a 3-methylpiperidine precursor, could also circumvent the need for pre-functionalized and often costly reagents. rsc.org

Table 1: Comparison of Current vs. Future Sustainable Synthetic Approaches
ParameterConventional ApproachFuture Sustainable Approach
CatalystHomogeneous Palladium ComplexesBiogenic Palladium Nanoparticles, Earth-Abundant Metal Catalysts
SolventAnhydrous Organic Solvents (e.g., Toluene, DMF)Water, Bio-based solvents, or Solvent-free conditions researchgate.net
Reaction ConditionsHigh Temperatures, Inert AtmosphereRoom Temperature, Aerobic Conditions rsc.org
Sustainability MetricHigh Process Mass Intensity (PMI)Low PMI, Catalyst Recycling unibo.it

Exploration of Unconventional Reactivity Profiles

The 1-(4-Bromo-phenyl)-3-methyl-piperidine molecule possesses two primary sites for further functionalization: the C-Br bond on the aromatic ring and the C-H bonds of the piperidine ring. While the C-Br bond is a well-established handle for cross-coupling reactions, future research should explore its reactivity under unconventional conditions to unlock novel transformations.

The merger of photoredox and transition metal catalysis has enabled previously challenging bond formations under mild conditions. nih.gov Applying visible-light-mediated photoredox catalysis could facilitate novel C-N or C-C bond formations at the aryl bromide position, potentially with unique selectivity compared to traditional thermal methods. nih.govacs.orgchemrxiv.orgresearchgate.net Electrochemical synthesis offers another green alternative for activating the C-Br bond, avoiding the use of chemical oxidants or reductants.

Furthermore, the direct functionalization of the piperidine ring's C-H bonds is a major frontier in synthetic chemistry. acs.org While challenging due to the low reactivity of C(sp³)–H bonds, directing group-assisted C-H activation has shown promise for the regioselective arylation of piperidines. acs.orgresearchgate.net Future work could focus on developing removable or traceless directing groups to functionalize the C-H bonds of the 3-methylpiperidine ring, providing access to a wider array of complex derivatives. nih.govacs.org

Table 2: Potential Unconventional Reactions for Exploration
Reaction TypePotential Reagents/CatalystsTarget BondAnticipated Advantage
Photoredox-Mediated CouplingIridium or Ruthenium Photocatalysts, Nickel co-catalystAryl C-BrMild conditions, novel reactivity pathways nih.gov
Electrochemical C-N CouplingElectrolytic cell, supporting electrolyteAryl C-BrAvoids chemical redox agents
Directed C(sp³)–H ArylationPalladium catalyst, Removable Directing GroupPiperidine C-HDirect functionalization of the saturated ring acs.org
Catalyst-Controlled Site SelectivityLigand-modified Palladium catalystsAryl C-BrAccess to otherwise difficult-to-obtain isomers nih.gov

Advanced Stereochemical Control in Synthesis

The presence of a methyl group at the C3 position renders this compound a chiral molecule. Controlling the stereochemistry during its synthesis is crucial, as different enantiomers and diastereomers can exhibit vastly different biological activities. Future research must therefore prioritize the development of robust asymmetric synthetic methods.

Recent advances in catalysis offer powerful tools for achieving high stereoselectivity. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to synthesize enantioenriched 3-aryl piperidines from pyridine (B92270) precursors. snnu.edu.cnorganic-chemistry.org This strategy could be adapted for the synthesis of the target molecule, providing access to specific enantiomers with high purity. Organocatalysis also presents a promising metal-free alternative for enantioselective piperidine synthesis through intramolecular aza-Michael reactions. nih.govrsc.org

Systematic strategies for accessing all possible stereoisomers are also of high value. Methodologies involving the diastereoselective hydrogenation of substituted pyridine precursors followed by base-mediated epimerization have proven effective for creating diverse libraries of methyl-substituted piperidines. rsc.org Applying these principles will be essential for a comprehensive exploration of the chemical and biological space of this compound and its derivatives. researchgate.netajchem-a.comrsc.orgnih.govresearchgate.net

Table 3: Strategies for Stereochemical Control
StrategyDescriptionKey Advantage
Asymmetric CatalysisUse of a chiral catalyst (e.g., Rh-complex, organocatalyst) to favor the formation of one enantiomer over the other. snnu.edu.cnDirect access to enantiomerically enriched products.
Diastereoselective SynthesisControlling the formation of diastereomers, often through hydrogenation of a chiral precursor or a double reductive amination cascade. rsc.orgrsc.orgHigh control over relative stereochemistry.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers, often using chiral chromatography or resolving agents.Applicable post-synthesis if asymmetric routes are unavailable.
Substrate ControlEmploying a chiral starting material that directs the stereochemical outcome of subsequent reactions. researchgate.netPredictable stereochemical outcome based on the starting material.

Integration with Machine Learning and AI in Chemical Synthesis Design

Table 4: Applications of AI/ML in Synthesis Design
AI/ML ApplicationFunctionPotential Impact on Synthesis
Retrosynthesis PlanningIdentifies potential synthetic pathways by deconstructing the target molecule. chemcopilot.comDiscovery of novel, more efficient, or greener synthetic routes.
Reaction Outcome PredictionForecasts the products, yield, and stereoselectivity of a given reaction. pharmafeatures.comReduces trial-and-error experimentation and accelerates optimization.
Reaction Condition OptimizationSuggests optimal parameters (temperature, solvent, catalyst) for a desired outcome. beilstein-journals.orgMaximizes yield and selectivity while minimizing resource usage.
Automated SynthesisIntegrates AI predictions with robotic platforms for hands-off synthesis and optimization.Enables high-throughput screening and rapid discovery of new derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Bromo-phenyl)-3-methyl-piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-bromo-phenylboronic acid and methyl-substituted piperidine precursors. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures). Optimizing temperature (80–100°C) and reaction time (12–24 hrs) improves yields to >70% . Alternative routes involve nucleophilic substitution of bromine in aryl halides under basic conditions (e.g., K₂CO₃ in DMF at 110°C) .

Q. How can researchers ensure purity of this compound post-synthesis?

  • Methodological Answer : Purification techniques include column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% . For halogenated analogs, mass spectrometry (HRMS) and ¹H/¹³C NMR are critical to verify structural integrity and absence of byproducts .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) identifies methyl (δ 1.2–1.4 ppm) and piperidine protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the bromophenyl (C-Br, δ 120–125 ppm) and quaternary carbons. FT-IR detects C-Br stretches (~600 cm⁻¹) and piperidine ring vibrations . HRMS (ESI+) provides exact mass validation (e.g., [M+H]⁺ calculated for C₁₂H₁₅BrN: 268.03) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT, Gaussian09) predict transition states and energy barriers for substitution reactions. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error by 50% . For bromine substitution, Fukui indices identify nucleophilic/electrophilic sites, guiding regioselectivity in cross-coupling .

Q. What strategies resolve contradictions in bioactivity data across halogenated piperidine analogs?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies compare bromo, chloro, and iodo analogs. For example, bromine’s higher electronegativity enhances receptor binding affinity vs. chlorine in kinase inhibition assays. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate target interactions . Contradictions in cytotoxicity may arise from solubility differences—addressed via logP measurements and CoMFA models .

Q. How do steric and electronic effects of the 4-bromo-phenyl group influence reactivity in multi-step syntheses?

  • Methodological Answer : The bromine atom’s steric bulk directs electrophilic aromatic substitution (e.g., nitration) to the para position, while its electron-withdrawing effect accelerates Suzuki couplings. In piperidine ring modifications, methyl substitution at C3 alters conformation (chair vs. boat), affecting nucleophilicity—verified by X-ray crystallography and NOESY NMR . Kinetic studies (e.g., Eyring plots) quantify activation parameters for ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.